molecular formula C7H10N2 B1296668 4,5,6,7-四氢-1H-苯并[d]咪唑 CAS No. 3752-24-7

4,5,6,7-四氢-1H-苯并[d]咪唑

货号 B1296668
CAS 编号: 3752-24-7
分子量: 122.17 g/mol
InChI 键: KAWYASGZISVRAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H10N2 . It is used as a reactant for the preparation of imidazolylnitroquinoxalinedione .


Molecular Structure Analysis

The molecular weight of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is 122.17 g/mol . The InChI code is 1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9) . The canonical SMILES is C1CCC2=C(C1)NC=N2 .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a white to pale-yellow to yellow-brown solid . It has a topological polar surface area of 28.7 Ų . It has no rotatable bonds .

科学研究应用

1. 5-HT3受体拮抗剂

已经研究了4,5,6,7-四氢-1H-苯并[d]咪唑衍生物作为5-HT3受体拮抗剂,可能对治疗肠易激综合征(IBS)和与癌症化疗相关的恶心和呕吐有用。例如,N-(2-甲氧基苯基)-4,5,6,7-四氢-1H-苯并咪唑-5-甲酰胺在这方面被发现具有显著的潜力(Ohta et al., 1996)。另一项关于类似衍生物的研究报告了用于治疗IBS和化疗引起的恶心和呕吐的高效化合物(Ohta et al., 1996)

2. 微管抑制剂和抗癌特性

已合成并评估了一些具有三甲氧基苯基药效团的1,2-二芳基-4,5,6,7-四氢-1H-苯并咪唑作为微管抑制剂的作用。它们对各种人类癌细胞系显示出细胞毒活性,显示出作为抗癌药物的潜力(Amirmostofian et al., 2015)

3. 抗菌活性

已合成并评估了一系列新型的4-(1H-苯并[d]咪唑-2基)-1,3-噻唑-2-胺及相关化合物对细菌的抗菌和抗真菌活性,展示出显著的抗菌特性(Reddy & Reddy, 2010)

4. 抗真菌应用

新型的带有苯并[4,5]咪唑[1,2-d][1,2,4]三嗪的融合杂环化合物显示出对各种植物病原真菌的显著抗真菌活性,表明其作为农业杀菌剂的潜力(Li et al., 2018)

安全和危害

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

生化分析

Biochemical Properties

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies have shown that derivatives of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole can selectively inhibit COX-2, reducing inflammation without affecting COX-1, which is important for maintaining physiological functions . Additionally, this compound has been found to interact with tubulin, a protein essential for cell division, thereby exhibiting cytotoxic effects against certain cancer cell lines .

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to disrupt microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis . Furthermore, its selective inhibition of COX-2 results in reduced production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . These cellular effects highlight the compound’s potential as both an anti-inflammatory and anti-cancer agent.

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole exerts its effects through specific binding interactions with target biomolecules. The inhibition of COX-2 is achieved by the compound binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . In the case of tubulin interaction, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole have been observed to change over timeIn vitro studies have shown that prolonged exposure to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole can lead to sustained inhibition of COX-2 and tubulin, resulting in prolonged anti-inflammatory and cytotoxic effects .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2, reducing inflammation with minimal side effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.

属性

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWYASGZISVRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958605
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3752-24-7
Record name 3752-24-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (1.32 g) was refluxed in 10 ml of 1,2-dichloroethane together with 1.78 g of thionyl chloride for 30 minutes, and the excess of thionyl chloride and the solvent were removed by distillation under reduced pressure. To the residue was added 10 ml of 1,2-dichloroethane, and 1.6 ml of indoline was added dropwise thereto at 30° C. or lower while stirring followed by stirring at room temperature for 2 hours. The reaction mixture was successively extracted once with 30 ml of water and twice with 20 ml of water. The combined aqueous layer was adjusted to a pH of 9 to 10 with a 10% sodium hydroxide aqueous solution and then extracted with methylene chloride. The combined methylene chloride layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 1.1 g (82.7%) of 5-(2,3-dihydroindol-1-yl)carbonyl]-4,5,6,7-tetrahydrobenzimidazole.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole

Q & A

Q1: What are the common synthetic approaches to 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?

A: Several synthetic routes have been explored, highlighting the versatility of this scaffold. One approach utilizes the Diels-Alder reaction of 4-vinylimidazoles with N-phenylmaleimide, followed by an intermolecular ene reaction. This method allows for the diastereoselective synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields and atom economy []. Another strategy involves a three-step synthesis starting from 1,2-epoxy-4-vinylcyclohexane. This pathway includes epoxide ring opening, oxidation, and condensation with cyanamide to yield the desired 2-aminobenzimidazole derivative [].

Q2: How does the structure of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles relate to their biological activity?

A: Research suggests that the presence of specific substituents on the aryl rings significantly influences the biological activity of these compounds. For instance, incorporating a trimethoxyphenyl pharmacophore in 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles has demonstrated promising results as tubulin inhibitors []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of potent and selective inhibitors.

Q3: Have 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives shown potential as cyclooxygenase (COX-2) inhibitors?

A: Yes, research has explored the design and synthesis of novel 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives specifically as selective COX-2 inhibitors [, ]. This research indicates the potential of this chemical scaffold for developing new anti-inflammatory drugs.

Q4: Are there any applications of pericyclic reactions in the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles?

A: Yes, pericyclic reactions, specifically the Diels-Alder reaction, have been successfully employed in the divergent synthesis of diverse 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives []. This approach highlights the utility of pericyclic reactions in accessing complex molecular architectures with potential biological relevance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。